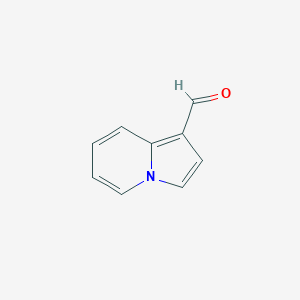

Indolizine-1-carbaldehyde

説明

Indolizine is a nitrogen-containing heterocycle . It has a variety of potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .

Synthesis Analysis

Many approaches for the synthesis of indolizines have been developed . Among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . An efficient strategy for the synthesis of indolizine-1-carboxylates through the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones followed by the aldol condensation of pyridinium intermediate has been described .Molecular Structure Analysis

Indolizine is composed of two condensed rings: a pyrrole-type five-membered ring and a pyridine-type six-membered ring .Chemical Reactions Analysis

The synthesis of indolizines is based on classical methodologies such as Scholtz or Chichibabin reactions . The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways, e.g. transition metal-catalyzed reactions and approaches based on oxidative coupling .科学的研究の応用

Synthesis of Bioactive Heterocycles

Indolizine derivatives are pivotal in the synthesis of bioactive heterocycles. These compounds are structurally and chemically isomeric with indoles and possess significant biological and optical properties . They serve as fundamental units in many biologically active compounds produced by nature, playing a crucial role in medicinal chemistry.

Green Chemistry Methods

The development of new green chemistry methods for the synthesis of indolizine derivatives is an active area of research. These methods aim to reduce the environmental impact of chemical synthesis and improve the efficiency of producing indolizine compounds .

Pharmaceutical Applications

Indolizine-1-carbaldehyde derivatives have shown potential in various pharmaceutical applications. They mimic the structure of peptides, bind reversibly to enzymes, and exhibit significant physiological and pharmacological activities. This includes promoting beneficial estrogen metabolism in humans, anticarcinogenic properties, inhibiting human prostate cancer cells, and free radical scavenging activities .

Anticancer Drug Discovery

A major focus of indolizine derivative research is in anticancer drug discovery. These compounds have been screened for their efficacy against various cancer types due to their ability to interfere with cancer cell proliferation and survival .

Antimicrobial and Anti-inflammatory Properties

Indolizine derivatives are also researched for their antimicrobial and anti-inflammatory properties. This makes them valuable in the development of new treatments for infections and inflammatory conditions .

Material Science Applications

In material science, indolizine derivatives are investigated for their suitability as dyes in dye-sensitized solar cells (DSSC) and organic light-emitting devices (OLEDs). Their photophysical properties make them attractive for these applications, contributing to the advancement of renewable energy technologies and display technologies .

作用機序

Target of Action

Indolizine-1-carbaldehyde, a derivative of the indolizine class of compounds, is a nitrogen-containing heterocycle Indolizine serves as a precursor for widespread indolizidine alkaloids , which are known to interact with various biological targets.

Mode of Action

Indolizine derivatives have been reported to exhibit a variety of potential biological activities . The interaction of these compounds with their targets often leads to changes at the molecular and cellular levels, which can result in various biological effects.

Biochemical Pathways

Indolizine derivatives are known to be involved in various biological activities . These activities suggest that indolizine derivatives may affect multiple biochemical pathways, leading to downstream effects that contribute to their overall biological activity.

Result of Action

Indolizine derivatives are known to exhibit a variety of potential biological activities . These activities suggest that the action of indolizine derivatives can result in various molecular and cellular effects.

将来の方向性

特性

IUPAC Name |

indolizine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-7-8-4-6-10-5-2-1-3-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOORKGMSHWFZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618586 | |

| Record name | Indolizine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolizine-1-carbaldehyde | |

CAS RN |

56671-64-8 | |

| Record name | Indolizine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

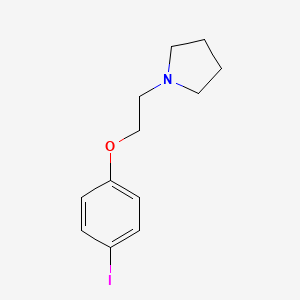

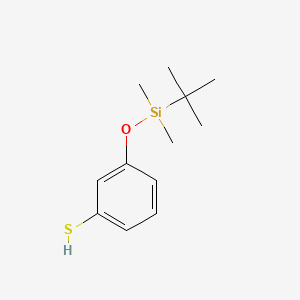

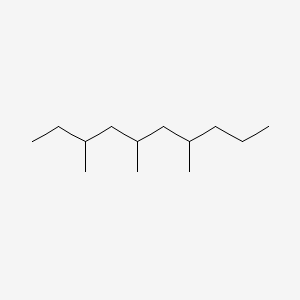

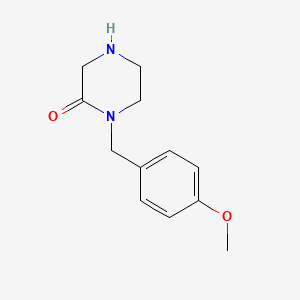

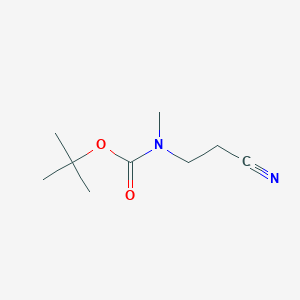

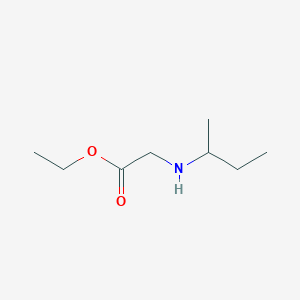

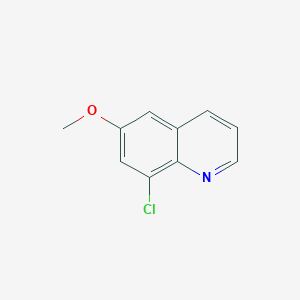

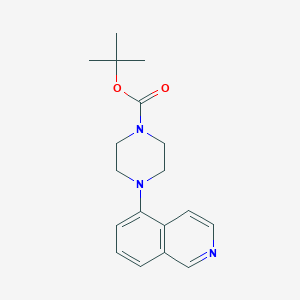

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1603858.png)